molecular formula C14H12O3 B116517 3-(Benzyloxy)-4-hydroxybenzaldehyde CAS No. 50773-56-3

3-(Benzyloxy)-4-hydroxybenzaldehyde

Cat. No.: B116517
CAS No.: 50773-56-3
M. Wt: 228.24 g/mol
InChI Key: CWMRCRFALIQFHU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-hydroxybenzaldehyde (CAS: 4049-39-2, 35065-13-5), also referred to as 4-(Benzyloxy)-3-hydroxybenzaldehyde, is a phenolic aldehyde derivative with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.247 g/mol . It is synthesized via selective benzylation of 3,4-dihydroxybenzaldehyde using benzyl chloride or bromide under alkaline conditions, achieving moderate yields (~30%) . This compound serves as a critical intermediate in pharmaceutical synthesis, such as in the production of β-blockers like YOK-1204 .

Properties

IUPAC Name

4-hydroxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMRCRFALIQFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452197
Record name 3-benzyloxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50773-56-3
Record name 3-benzyloxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde typically involves the protection of the hydroxyl group followed by formylation. One common method includes the use of benzyl bromide to protect the hydroxyl group, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the para position relative to the hydroxyl group.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: 3-(Benzyloxy)-4-hydroxybenzoic acid.

    Reduction: 3-(Benzyloxy)-4-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

  • Role : 3-(Benzyloxy)-4-hydroxybenzaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. It facilitates the construction of various substituted benzaldehyde derivatives through reactions such as oxidation, reduction, and nucleophilic substitution .

Synthetic Routes :

  • Preparation Methods : The compound can be synthesized using several methods, including:
    • Wittig Reaction : Involves the reaction of phosphonium salts with carbonyl compounds.
    • Vilsmeier-Haack Reaction : Utilizes benzyl bromide to protect the hydroxyl group before introducing the formyl group .

Biological Applications

Pharmacological Potential

  • Biologically Active Compound : Research indicates that this compound serves as a building block for biologically active compounds. It has been investigated for its potential therapeutic properties, particularly in developing drugs targeting neurodegenerative diseases and cancer .

Mechanism of Action :

  • The compound may interact with specific enzymes or receptors in biological systems. Its aldehyde group can undergo nucleophilic addition reactions, leading to various biological effects such as antioxidant activity and modulation of inflammatory pathways .

Industrial Applications

Material Production

  • Polymers and Specialty Chemicals : In industrial settings, this compound is used in producing polymers and specialty chemicals. Its unique functional groups allow for the development of materials with specific properties tailored to various applications.

Case Studies

  • Synthesis of Americanin A and Isoamericanin A
    • Overview : This compound serves as a crucial starting material for synthesizing Americanin A and Isoamericanin A through a series of condensation reactions followed by transformations.
    • Methodology : The synthesis involves mesylation, potassium carbonate treatment, hydrogenolysis, and cyclization.
  • Neuroprotective Effects
    • Study Findings : Investigations into the neuroprotective effects of related compounds (e.g., 3-hydroxybenzaldehyde) showed that they could enhance cell viability under oxidative stress conditions by modulating apoptosis-related pathways .
    • Implications : These findings suggest potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-hydroxybenzaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions fully.

Comparison with Similar Compounds

Structural Analog Overview

Key analogs of 3-(Benzyloxy)-4-hydroxybenzaldehyde include:

  • 3-(Benzyloxy)-4-methoxybenzaldehyde (CAS: 6346-05-0)
  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin, CAS: 621-59-0)
  • 4-(Benzyloxy)-3-ethoxybenzaldehyde (CAS: 60186-33-6)
  • 4-Methoxy-3-(prop-2-en-1-yloxy)benzaldehyde (CAS: 2426-87-1)

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3/4) Key Features
This compound C₁₄H₁₂O₃ 228.247 Benzyloxy (3), Hydroxyl (4) Phenolic OH for H-bonding; moderate solubility in polar solvents
3-(Benzyloxy)-4-methoxybenzaldehyde C₁₅H₁₄O₃ 242.27 Benzyloxy (3), Methoxy (4) Enhanced lipophilicity; higher synthetic yield (~94%)
3-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃ 152.15 Hydroxyl (3), Methoxy (4) Simpler structure; used in flavoring agents
4-(Benzyloxy)-3-ethoxybenzaldehyde C₁₆H₁₆O₃ 256.29 Ethoxy (3), Benzyloxy (4) Increased steric bulk; altered reactivity

Physicochemical Properties

  • Solubility : The hydroxyl group in this compound enhances water solubility compared to methoxy or ethoxy analogs .
  • Stability: Methoxy and benzyloxy groups improve oxidative stability compared to free phenolic OH groups, which may require protection during reactions .
  • Spectroscopy : IR spectra for benzyloxy-containing analogs show characteristic C-O-C stretching (~1250 cm⁻¹) and aldehyde C=O peaks (~1700 cm⁻¹) .

Key Research Findings

Reactivity Trends : Benzyloxy groups facilitate nucleophilic aromatic substitution (NAS) at the para position, while methoxy groups direct electrophilic substitution to the ortho position .

Biological Activity : Hydroxyl groups enhance binding to enzymes (e.g., tyrosine kinases), whereas methoxy groups improve metabolic stability in vivo .

Synthetic Challenges : Low yields in this compound synthesis (~30%) highlight the need for optimized protecting-group strategies .

Biological Activity

3-(Benzyloxy)-4-hydroxybenzaldehyde, also known as 4-hydroxy-3-(benzyloxy)benzaldehyde, is a compound with notable biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C₁₄H₁₂O₃
  • Molecular Weight : 228.24 g/mol
  • CAS Number : 139-85-5

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antioxidant Activity : The compound has been shown to enhance intracellular antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .
  • Antimicrobial Properties : It demonstrates significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Anticancer Effects : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential use in cancer therapy .
  • Antioxidant Mechanism :
    • This compound increases the expression of antioxidant enzymes, thereby reducing oxidative damage in cells. This activity is particularly beneficial in preventing diseases linked to oxidative stress .
  • Antimicrobial Mechanism :
    • The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death. Its efficacy against various bacterial strains highlights its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Mechanism :
    • It has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. This mechanism contributes to its potential as an anticancer therapeutic agent .

Study on Antioxidant Activity

A study published in PMC demonstrated that this compound significantly increased the intracellular levels of glutathione and superoxide dismutase (SOD) in human cell lines, indicating its strong antioxidant properties .

Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .

Anticancer Potential

Research involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At a concentration of 100 μM, the compound reduced cell proliferation by approximately 27% after 48 hours .

Comparative Analysis

Biological ActivityMechanismReference
AntioxidantIncreases SOD and glutathione levels
AntimicrobialDisrupts cell membranes
AnticancerInduces apoptosis

Q & A

Q. Basic

  • ¹H NMR (DMSO-d₆) : δ 9.80 (s, 1H, CHO), 7.45–7.30 (m, 5H, benzyl), 10.50 (s, 1H, OH), 6.90–7.10 (m, 3H, aromatic) .
  • IR : Aldehyde C=O stretch at ~1700 cm⁻¹; broad O-H stretch at ~3300 cm⁻¹.
  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase MeCN/H₂O (60:40), flow rate 1 mL/min, retention time ~8.2 min .

Advanced
Discrepancies in NMR shifts (e.g., OH proton visibility) arise from solvent deuteration or hydrogen bonding. High-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC) resolves ambiguities. Compare experimental data with computational predictions (DFT) for validation .

What solvents and conditions are suitable for handling this compound in biological assays?

Basic
The compound is sparingly soluble in water (≤1 mg/mL) but dissolves in DMSO (50 mg/mL), ethanol, or DMF. For cell-based assays, pre-dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity .

Advanced
Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar encapsulation. Stability studies (pH 7.4, 37°C) show <5% degradation over 24 hours, but prolonged exposure to light or oxidants accelerates aldehyde oxidation. Store under argon at –20°C .

How does this compound degrade under acidic or basic conditions?

Basic
Under strong acidic conditions (e.g., HBr/AcOH), the benzyl ether cleaves to regenerate 3,4-dihydroxybenzaldehyde. In basic media (pH >10), the aldehyde may undergo Cannizzaro disproportionation .

Advanced
Degradation pathways depend on substituent electronic effects. Kinetic studies (HPLC-MS) reveal pseudo-first-order kinetics for acid-catalyzed cleavage (activation energy ~45 kJ/mol). Base-induced side reactions (e.g., aldol condensation) are minimized at low temperatures (<4°C) .

What role does this compound play in medicinal chemistry and natural product synthesis?

Basic
It serves as a key intermediate for antitumor agents (e.g., combretastatin analogs) and antimicrobials. The aldehyde group enables Schiff base formation with amines, facilitating heterocyclic scaffold construction .

Advanced
In total synthesis, it is used to prepare benzopyrans via aldol condensation or as a precursor for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Recent studies highlight its utility in generating isoindolinone libraries for kinase inhibition screening .

How can researchers resolve contradictions in reported biological activities of derivatives?

Advanced
Discrepancies often arise from impurity profiles or assay variability. Strategies include:

  • Purity validation : ≥95% by HPLC, with residual solvent analysis.
  • Dose-response curves : IC₅₀ values should be confirmed across multiple cell lines (e.g., MCF-7, HeLa).
  • Mechanistic studies : Use siRNA knockdown or enzymatic assays to verify target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-4-hydroxybenzaldehyde
Reactant of Route 2
3-(Benzyloxy)-4-hydroxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.